molecular formula C15H23NO4S2 B12536569 5-Ethoxy-3-ethyl-2,6-dimethyl-1,3-benzothiazol-3-ium ethanesulfonate CAS No. 654069-92-8

5-Ethoxy-3-ethyl-2,6-dimethyl-1,3-benzothiazol-3-ium ethanesulfonate

Cat. No.: B12536569
CAS No.: 654069-92-8
M. Wt: 345.5 g/mol
InChI Key: NSSGUNZVHCDCCF-UHFFFAOYSA-M
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Description

5-Ethoxy-3-ethyl-2,6-dimethyl-1,3-benzothiazol-3-ium ethanesulfonate: is a chemical compound with the molecular formula C15H23NO4S2 and a molecular weight of 345.47742 g/mol . This compound belongs to the class of benzothiazolium salts, which are known for their diverse applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethoxy-3-ethyl-2,6-dimethyl-1,3-benzothiazol-3-ium ethanesulfonate typically involves the reaction of 2,6-dimethylbenzothiazole with ethyl iodide and ethanesulfonic acid under controlled conditions. The reaction is carried out in an organic solvent such as acetonitrile or dichloromethane, and the mixture is heated to reflux for several hours. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. The final product is subjected to rigorous quality control measures to ensure its purity and suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

5-Ethoxy-3-ethyl-2,6-dimethyl-1,3-benzothiazol-3-ium ethanesulfonate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Ethoxy-3-ethyl-2,6-dimethyl-1,3-benzothiazol-3-ium ethanesulfonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Ethoxy-3-ethyl-2,6-dimethyl-1,3-benzothiazol-3-ium ethanesulfonate involves its interaction with specific molecular targets and pathways. In biological systems, it may act by binding to DNA or proteins, thereby inhibiting their function. The compound’s antimicrobial activity is attributed to its ability to disrupt the cell membrane of bacteria, leading to cell death .

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Dimethylbenzothiazole
  • 3-Ethyl-2-methylbenzothiazolium chloride
  • 5-Methoxy-2-ethylbenzothiazole

Uniqueness

5-Ethoxy-3-ethyl-2,6-dimethyl-1,3-benzothiazol-3-ium ethanesulfonate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethoxy and ethyl groups contribute to its solubility and reactivity, making it a valuable compound for various applications .

Properties

CAS No.

654069-92-8

Molecular Formula

C15H23NO4S2

Molecular Weight

345.5 g/mol

IUPAC Name

ethanesulfonate;5-ethoxy-3-ethyl-2,6-dimethyl-1,3-benzothiazol-3-ium

InChI

InChI=1S/C13H18NOS.C2H6O3S/c1-5-14-10(4)16-13-7-9(3)12(15-6-2)8-11(13)14;1-2-6(3,4)5/h7-8H,5-6H2,1-4H3;2H2,1H3,(H,3,4,5)/q+1;/p-1

InChI Key

NSSGUNZVHCDCCF-UHFFFAOYSA-M

Canonical SMILES

CC[N+]1=C(SC2=C1C=C(C(=C2)C)OCC)C.CCS(=O)(=O)[O-]

Origin of Product

United States

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